molecular formula C22H19N5O3S B11174430 N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11174430
M. Wt: 433.5 g/mol
InChI Key: WSDYYCHQWUBCLT-UHFFFAOYSA-N
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Description

N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an oxazole ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated heterocycles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the thiadiazole and oxazole rings is known to enhance biological activity, making it a promising candidate for drug development .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a potential lead compound for the development of new drugs .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .

Mechanism of Action

The mechanism of action of N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring can enhance the compound’s ability to cross cellular membranes, allowing it to reach intracellular targets. The carboxamide group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
  • N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid
  • N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxylate

Uniqueness

N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to the specific combination of functional groups it possesses. The presence of both thiadiazole and oxazole rings, along with the carboxamide group, provides a distinct set of chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H19N5O3S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C22H19N5O3S/c1-3-17-25-26-22(31-17)24-20(28)15-11-7-8-12-16(15)23-21(29)18-13(2)30-27-19(18)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,23,29)(H,24,26,28)

InChI Key

WSDYYCHQWUBCLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(ON=C3C4=CC=CC=C4)C

Origin of Product

United States

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